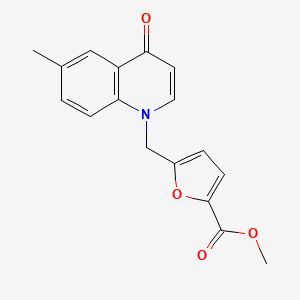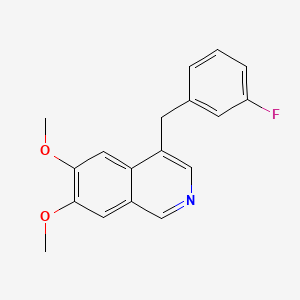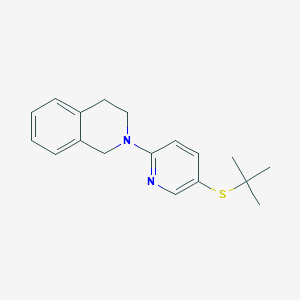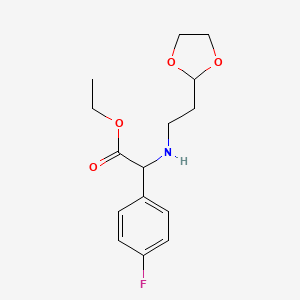
9,9'-Ethane-1,2-diylbis(9h-purin-6-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally characterized by two purine rings connected by an ethane-1,2-diyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) typically involves the selective alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. This compound undergoes an acid-catalyzed phase transfer catalysis (PTC) process to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine rings, potentially forming oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the purine rings.
Aplicaciones Científicas De Investigación
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) exerts its effects involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This intercalation can inhibit the replication of viruses or the proliferation of cancer cells by interfering with their genetic material.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A guanosine analogue antiviral drug used to treat herpes simplex and herpes zoster.
Guanine: A purine base found in DNA and RNA.
Adenine: Another purine base found in DNA and RNA.
Uniqueness
9,9’-Ethane-1,2-diylbis(9h-purin-6-amine) is unique due to its ethane-1,2-diyl bridge connecting two purine rings. This structural feature distinguishes it from other purine derivatives and contributes to its specific chemical and biological properties.
Propiedades
Número CAS |
22917-80-2 |
|---|---|
Fórmula molecular |
C12H12N10 |
Peso molecular |
296.29 g/mol |
Nombre IUPAC |
9-[2-(6-aminopurin-9-yl)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H12N10/c13-9-7-11(17-3-15-9)21(5-19-7)1-2-22-6-20-8-10(14)16-4-18-12(8)22/h3-6H,1-2H2,(H2,13,15,17)(H2,14,16,18) |
Clave InChI |
JQFWMNQRWVBYAF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCN3C=NC4=C(N=CN=C43)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11834376.png)

![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)


![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)

![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)
![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)


